2-ethynyl-1,1-dimethylcyclopropane
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Overview
Description
2-Ethynyl-1,1-dimethylcyclopropane is an organic compound with the molecular formula C7H10 and a molecular weight of 94.15 g/mol . It is characterized by a cyclopropane ring substituted with an ethynyl group and two methyl groups. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-ethynyl-1,1-dimethylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with an ethynylating agent. One common method is the reaction of 1,1-dimethylcyclopropane with acetylene in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) under anhydrous conditions . The reaction proceeds via deprotonation of the acetylene to form an acetylide anion, which then undergoes nucleophilic substitution with the cyclopropane precursor.
Chemical Reactions Analysis
2-Ethynyl-1,1-dimethylcyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding diols or carboxylic acids.
Reduction: Hydrogenation of the ethynyl group using catalysts like palladium on carbon (Pd/C) can yield the corresponding alkane.
Scientific Research Applications
2-Ethynyl-1,1-dimethylcyclopropane is used in various scientific research applications, including:
Biology: The compound is used in mechanistic studies of enzyme-catalyzed reactions involving cyclopropane substrates.
Medicine: Research on cyclopropane derivatives has potential implications for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethynyl-1,1-dimethylcyclopropane involves its reactivity towards various chemical reagents. The ethynyl group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under certain conditions. These reactions are often facilitated by the formation of reactive intermediates such as carbenes or radicals .
Comparison with Similar Compounds
2-Ethynyl-1,1-dimethylcyclopropane can be compared with other cyclopropane derivatives, such as:
1,1-Dimethylcyclopropane: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.
2-Ethynylcyclopropane: Similar structure but without the methyl groups, leading to different steric and electronic properties.
1-Ethynyl-1-methylcyclopropane: Contains one methyl group and one ethynyl group, offering a balance between reactivity and steric hindrance.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
CAS No. |
21777-88-8 |
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Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
2-ethynyl-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C7H10/c1-4-6-5-7(6,2)3/h1,6H,5H2,2-3H3 |
InChI Key |
PTMQBUOJGOAYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C#C)C |
Purity |
95 |
Origin of Product |
United States |
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